![molecular formula C13H11F3N4O3S B2677970 N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide CAS No. 904270-95-7](/img/structure/B2677970.png)
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a trifluoromethyl group (-CF3), and a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The 1,3,4-oxadiazole ring is a planar, aromatic ring, which contributes to the stability of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The amide group could participate in condensation reactions, and the trifluoromethyl group could undergo reactions with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar amide group could enhance the solubility of the compound in polar solvents .
Wissenschaftliche Forschungsanwendungen
Inhibitors of Autotaxin
The compound has been identified as a potential inhibitor of autotaxin . Autotaxin is an enzyme that has been implicated in a variety of diseases, including cancer, lymphocyte homing, chronic inflammation, neuropathic pain, fibrotic diseases, thrombosis, and cholestatic pruritus . Therefore, this compound could be used in the development of new treatments for these conditions.
Biocompatible Materials Research
The compound could be used in the research of biocompatible materials . Its properties could make it suitable for use in the development of new materials for medical applications.
Polymer Research
The compound could be used in the research of polymers . It could be used as a monomer in the synthesis of new polymers with unique properties.
Drug Development
Given its potential as an inhibitor of autotaxin, the compound could be used in drug development . It could be used as a starting point for the development of new drugs targeting autotaxin-related diseases.
Biochemical Research
The compound could be used in biochemical research . Its properties could make it useful in the study of biochemical processes and pathways.
Chemical Synthesis
The compound could be used in chemical synthesis . It could be used as a building block in the synthesis of other complex molecules.
Zukünftige Richtungen
The 1,3,4-oxadiazole ring is a structural motif found in many biologically active compounds, and there is ongoing research into the synthesis and applications of these compounds . This compound, with its combination of functional groups, could be a candidate for further study in medicinal chemistry.
Eigenschaften
IUPAC Name |
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3S/c14-13(15,16)8-3-1-2-7(4-8)11(22)18-5-10-19-20-12(23-10)24-6-9(17)21/h1-4H,5-6H2,(H2,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNRIPWCWOXERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

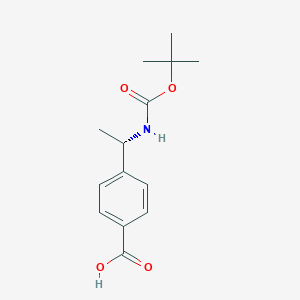
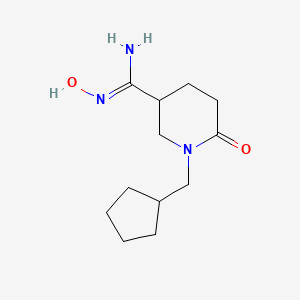
![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2677891.png)
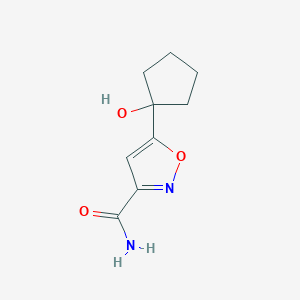
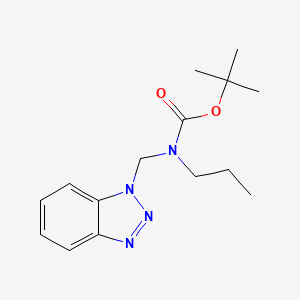

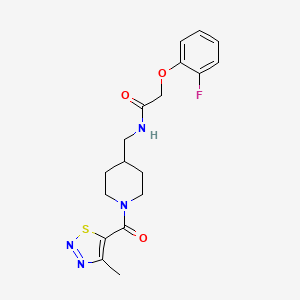
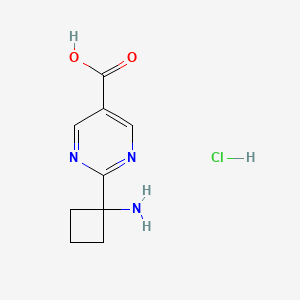
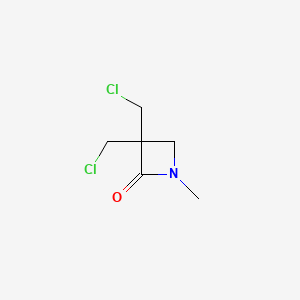
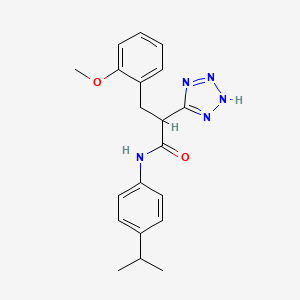
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2677905.png)
![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2677906.png)
![Methyl 3-amino-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2677908.png)
